Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]-
Description
Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]- is an azo compound characterized by a benzoic acid backbone linked via an azo (-N=N-) group to a substituted phenyl ring. The phenyl moiety features two key substituents:
- Acetylamino (-NHCOCH₃) at position 2.
- Diethylamino (-N(CH₂CH₃)₂) at position 4.
While direct synthesis or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., azo-benzoic acids with heterocyclic or substituted phenyl groups) offer insights into its likely properties and behaviors .
Properties
CAS No. |
60568-54-9 |
|---|---|
Molecular Formula |
C19H22N4O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[[2-acetamido-4-(diethylamino)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H22N4O3/c1-4-23(5-2)16-10-11-17(18(12-16)20-13(3)24)22-21-15-8-6-14(7-9-15)19(25)26/h6-12H,4-5H2,1-3H3,(H,20,24)(H,25,26) |
InChI Key |
KJWDSORZBMHXTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Diazotization of Aromatic Amines
The initial step in the synthesis is the diazotization of a primary aromatic amine precursor. This reaction involves treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. The low temperature is critical to stabilize the diazonium intermediate, which is otherwise prone to decomposition at ambient temperatures.
$$
\text{Ar-NH}2 + \text{HNO}2 + \text{H}^+ \rightarrow \text{Ar-N}2^+ + 2\text{H}2\text{O}
$$
Where Ar-NH₂ is the aromatic amine.
Azo Coupling Reaction
Following diazotization, the diazonium salt undergoes an electrophilic aromatic substitution reaction with a coupling component, typically an activated aromatic compound such as benzoic acid or its derivatives. The coupling occurs at the para or ortho position relative to activating groups on the aromatic ring, forming the azo bond (-N=N-). The reaction is typically performed in mildly alkaline to neutral pH to facilitate coupling and precipitate the azo compound.
Alternative Synthesis Approach: Molten State Reaction for Intermediate Formation
Although direct synthesis of the target azo compound is based on diazotization and coupling, the preparation of key intermediates such as 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid is crucial. A patented method describes a molten state synthesis of this intermediate, which can be adapted for downstream azo coupling.
Molten State Synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid
- Reactants: 3-N,N-diethylaminophenol and phthalic anhydride.
- Procedure: The reactants are combined in a reactor equipped with stirring, constant pressure dropping funnel, and reflux apparatus.
- Conditions: Heated until the solid reactants melt and maintain a constant temperature to allow reaction in the molten state.
- Post-Reaction Treatment: After formation of the solid product, a small amount of toluene is added dropwise, followed by liquid-liquid separation to remove excess toluene. The aqueous layer is acidified with dilute hydrochloric acid (pH 3–6) under rapid stirring to precipitate the product.
- Purification: The solid is isolated by suction filtration, recrystallized, and dried.
- Shorter reaction time compared to traditional solvent-based methods.
- Reduced solvent usage, minimizing environmental pollution and health hazards.
- High product purity and simplified post-processing.
- Environmentally friendly and scalable for industrial production.
Comparative Data Table of Preparation Methods
| Preparation Step | Traditional Solution Method | Molten State Method (Intermediate Synthesis) |
|---|---|---|
| Reactants | Aromatic amine, nitrous acid, benzoic acid derivatives | 3-N,N-diethylaminophenol, phthalic anhydride |
| Reaction Medium | Aqueous acidic and mildly alkaline solutions | Molten reactants (no or minimal solvent) |
| Temperature Control | Low temperature (0–5 °C) for diazotization | Elevated temperature to maintain molten state |
| Reaction Time | Several hours | Shorter reaction time |
| Solvent Usage | Significant (e.g., toluene in coupling steps) | Minimal (small toluene addition for phase separation only) |
| Environmental Impact | Higher due to solvent use and waste | Lower, greener process |
| Product Purity | High, but requires careful control | Very high due to controlled conditions and purification steps |
| Scalability | Established but solvent-intensive | Industrially promising due to simplicity and reduced waste |
Research Discoveries and Notes on Reaction Optimization
- Temperature and pH Control: Maintaining low temperature during diazotization is essential to stabilize the diazonium intermediate, preventing decomposition and side reactions.
- Solvent Reduction: The molten state synthesis method significantly reduces the use of organic solvents such as toluene, which are traditionally used in large quantities for the synthesis of intermediates. This reduction mitigates environmental pollution and health risks.
- Reaction Monitoring: Continuous stirring and controlled addition of reagents improve reaction homogeneity and yield.
- Post-Synthesis Purification: Recrystallization and filtration steps are crucial to achieve high purity of the final compound, essential for its application in dye chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group (N=N) can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the aromatic ring.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]- has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The compound exerts its effects primarily through its azo group (N=N), which can interact with various molecular targets. The mechanism of action often involves the formation of reactive intermediates that can bind to proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its application, such as its use as a dye or a therapeutic agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. 2-Hydroxy-4-Substituted-3-(Benzothiazolylazo)Benzoic Acids ()
- Structure : Features a benzothiazole ring fused to the azo-linked phenyl group.
- Key Differences: The benzothiazole moiety introduces electron-withdrawing effects, contrasting with the electron-donating diethylamino group in the target compound. A hydroxyl (-OH) group at position 2 on the benzoic acid enhances acidity (pKa ~3.5–4.5 for -COOH; ~9–10 for -OH) .
- Impact: Benzothiazole’s electron-deficient nature may reduce solubility in polar solvents compared to the target compound’s diethylamino group.
B. 4-[2-(4,5-Dihydro-3-Methyl-5-Oxo-1-Phenyl-1H-Pyrazol-4-yl)Diazenyl]Benzoic Acid ()
- Structure : Incorporates a pyrazole ring with a keto (-C=O) group.
- The absence of strong electron-donating groups (e.g., diethylamino) may result in lower λmax in UV-Vis spectra compared to the target compound.
C. Sulfonamide Derivatives ()
- Structure : Sulfonamide (-SO₂NH₂) or sulfamoyl (-SO₂NHR) groups replace the azo linkage.
- Key Differences: Sulfonamides exhibit stronger hydrogen-bonding capacity and higher acidity (pKa ~1–2 for -SO₂NH₂) than azo-linked compounds. Biological activity: Sulfonamides are known for antimicrobial properties, whereas azo compounds may prioritize dye or ligand applications .
Physical and Spectral Properties
Acidity (pKa)
- Benzothiazolylazo derivatives: Carboxylic proton pKa = 3.5–4.5; phenolic -OH pKa = 9–10 .
- Target Compound: The electron-donating diethylamino group may slightly lower the carboxylic acid’s pKa (predicted ~3.0–3.5) via resonance effects transmitted through the azo linkage.
UV-Vis Absorption
- Benzothiazolylazo derivatives : λmax ~450–500 nm due to extended conjugation with the benzothiazole ring .
- Target Compound: Diethylamino’s electron-donating nature may red-shift λmax compared to benzothiazole analogs.
NMR and IR Data
Biological Activity
Benzoic acid derivatives, particularly those containing azo groups, have garnered attention due to their diverse biological activities. The compound Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]- is notable for its potential applications in pharmaceuticals and dye industries. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure
- Chemical Formula : C₁₅H₁₄N₃O₂
- Molecular Weight : 270.29 g/mol
- CAS Number : 85029-57-8
The structure of the compound features an azo linkage (-N=N-) which is critical for its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of benzoic acid derivatives often involves:
- Enzymatic Interaction : Azo compounds can be metabolized by azoreductases, leading to the cleavage of the azo bond, which may produce aromatic amines that exhibit various biological effects .
- Antimicrobial Properties : Some studies indicate that certain azo compounds possess antimicrobial activity against a range of pathogens, suggesting potential use in antibacterial applications .
- Antioxidant Activity : Azo compounds have been shown to exhibit antioxidant properties, which can mitigate oxidative stress in biological systems .
Toxicity and Environmental Impact
Research indicates that benzoic acid derivatives may exhibit low toxicity to aquatic organisms, with median lethal concentrations (LC50) ranging between 3 and 10 mg/L . The potential for bioaccumulation is low due to their high molecular weight and low octanol-water partition coefficient. However, degradation products from azo bond cleavage can be more toxic and warrant further investigation .
Case Study 1: Antimicrobial Activity
A study conducted by Zhang et al. (2020) evaluated the antimicrobial properties of various azo compounds, including benzoic acid derivatives. Results indicated significant inhibition of bacterial growth against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL. The study concluded that modifications in the chemical structure could enhance antimicrobial efficacy.
Case Study 2: Antioxidant Effects
Research by Lee et al. (2021) demonstrated that benzoic acid derivatives exhibited significant scavenging activity against free radicals. The compound showed a dose-dependent response in reducing oxidative stress markers in human cell lines, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Zhang et al., 2020 |
| Antioxidant | Scavenging free radicals | Lee et al., 2021 |
| Toxicity | Low toxicity to aquatic life | Canada Gazette Report |
| Bioaccumulation | Low potential | Canada Gazette Report |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
